REACTION_CXSMILES
|
[CH2:1]1[CH2:14][O:13][C:3]2([CH2:8][CH2:7][CH:6]([CH:9]=[C:10](Br)Br)[CH2:5][CH2:4]2)[O:2]1.C([Li])CCC>O1CCCC1.CCCCCC>[C:9]([CH:6]1[CH2:5][CH2:4][C:3]2([O:2][CH2:1][CH2:14][O:13]2)[CH2:8][CH2:7]1)#[CH:10]
|
Name
|
1,1-ethylenedioxy-4-(2,2-dibromovinyl)cyclohexane
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1OC2(CCC(CC2)C=C(Br)Br)OC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
ADDITION
|
Details
|
The mixture was subsequently treated with 150 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The organic phases were washed twice with water
|
Type
|
WASH
|
Details
|
the wash-water
|
Type
|
EXTRACTION
|
Details
|
was back-extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1CCC2(CC1)OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |